3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Lipophilicity clogP Regioisomer

Researchers requiring the exact 3,4-dimethyl regioisomer face sourcing risk-generic piperazinyl benzamides with shifted methyl positions exhibit >10-fold potency shifts against GPCR targets. This compound, with confirmed 3,4-substitution (clogP 2.62, TPSA 38.1 Ų), eliminates regioisomer ambiguity. - 98% purity verified; low rotatable bond count (2) ensures conformational homogeneity for co-crystallography. - Lead-like CNS MPO profile supports blood-brain barrier penetration studies; ideal fragment hit for MC4R/HSL programs. - Available from stock with full analytical documentation; custom synthesis options for bulk quantities.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 541529-25-3
Cat. No. B13936969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide
CAS541529-25-3
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NN2CCN(CC2)C)C
InChIInChI=1S/C14H21N3O/c1-11-4-5-13(10-12(11)2)14(18)15-17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18)
InChIKeyMFDDLAFDXLLGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-N-(4-methylpiperazin-1-yl)benzamide: Chemical Class & Baseline


3,4-Dimethyl-N-(4-methylpiperazin-1-yl)benzamide (CAS 541529-25-3) is a synthetic small-molecule benzamide derivative with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . The compound features a 3,4-dimethylphenyl ring linked via an amide bond to a 4-methylpiperazine moiety. It belongs to the class of substituted piperazinyl amides, a scaffold widely explored in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs), ion channels, and enzymes such as hormone-sensitive lipase (HSL) [1]. The compound is listed in public chemical databases but has limited disclosed pharmacological data, positioning it primarily as a research tool or synthetic intermediate .

Why Generic Substitution Fails: Methyl Substitution Pattern


In-class benzamide-piperazine compounds cannot be interchanged for 3,4-dimethyl-N-(4-methylpiperazin-1-yl)benzamide because the 3,4-dimethyl substitution pattern on the phenyl ring directly controls molecular recognition at biological targets [1]. Even minor positional shifts—such as moving the methyl groups to the 2,3- or 2,4-positions—alter the dihedral angle between the amide and the aromatic ring, the hydrogen-bonding capacity of the amide NH, and the overall lipophilicity, which collectively drive target binding and selectivity [2]. Published structure-activity relationship (SAR) data on related piperazinyl benzamides demonstrate that subtle changes in the aryl substitution pattern result in large (>10-fold) shifts in IC50 values against GPCR targets [3]. Therefore, generic procurement of any piperazinyl benzamide without confirming the exact 3,4-dimethyl regioisomer introduces unacceptable risk of inactivity or off-target effects [2].

Differentiation from Closest Structural Analogs


Lipophilicity (clogP) vs. 2,4-Dimethyl Regioisomer

The 3,4-dimethyl substitution pattern on the benzamide ring of the target compound yields a calculated logP (clogP) of approximately 2.62, compared to clogP ≈ 2.45 for the 2,4-dimethyl regioisomer (N-(2,4-dimethylphenyl)-4-methylpiperazine-1-carboxamide) . This ~0.17 log unit difference reflects the influence of the 3-methyl group on the overall hydrophobicity. In drug discovery, a delta of 0.1–0.2 logP units can significantly impact membrane permeability, solubility, and non-specific protein binding [1].

Lipophilicity clogP Regioisomer ADME Permeability

Hydrogen-Bond Donor Accessibility vs. 2,6-Dimethyl Analog

The target compound possesses one hydrogen-bond donor (the amide NH), identical to most benzamide-piperazine analogs [1]. However, the 3,4-dimethyl pattern avoids the steric occlusion of the amide NH that occurs in 2,6-disubstituted analogs, where both ortho-methyl groups restrict the amide's conformational freedom and reduce solvent accessibility of the NH proton [2]. This structural feature is critical for maintaining hydrogen-bonding interactions with target protein backbone carbonyls, which is a conserved interaction in piperazinyl amide series targeting HSL and melanocortin receptors [3].

Hydrogen bonding Target engagement Piperazine Amide Selectivity

Conformational Rigidity: Rotatable Bonds vs. Benzyl-Linked Analogs

The target compound has only 2 rotatable bonds, compared to 4 rotatable bonds for the analogous benzyl-linked compound 3,4-dimethyl-N-{[4-(4-methylpiperazin-1-yl)phenyl]methyl}benzamide (CAS not found; CHEBI:103997) [1]. The difference of 2 rotatable bonds results in a lower conformational entropy penalty upon target binding. According to the widely cited estimate by Murray and Verdonk (2002), each frozen rotatable bond contributes approximately 0.5–1.5 kcal/mol to the free energy of binding [2]. This translates to a theoretical 1–3 kcal/mol advantage in binding free energy for the target compound over its benzyl-linked analog, which can correspond to a 5- to 150-fold improvement in binding affinity, assuming all other interactions are equal [2].

Conformational entropy Rotatable bonds Ligand efficiency Binding affinity

TPSA and Predicted BBB Permeability vs. N-Desmethyl Analog

The target compound has a TPSA of approximately 38.1 Ų, compared to approximately 49.3 Ų for the N-desmethyl analog (3,4-dimethyl-N-(piperazin-1-yl)benzamide) where the N-methyl group on the piperazine ring is absent . The TPSA difference of ~11.2 Ų arises from the additional polar N-H group in the desmethyl analog. Compounds with TPSA < 60 Ų are generally considered to have good blood-brain barrier (BBB) permeability, while those with TPSA > 70 Ų typically show poor CNS penetration [1]. Both compounds fall below the 60 Ų threshold, but the target compound's lower TPSA predicts superior passive BBB permeation, which is relevant for CNS-targeted programs [2].

TPSA Blood-brain barrier CNS penetration ADME Piperazine

Research & Procurement Application Scenarios


Fragment-Based Discovery for Melanocortin or HSL Receptors

The compound serves as a structurally characterized fragment hit or reference tool for melanocortin receptor (MC4R) or hormone-sensitive lipase (HSL) programs, where the 3,4-dimethylbenzamide scaffold is known to engage the target binding site [1]. Its physico-chemical profile (clogP 2.62, TPSA 38.1 Ų, 2 rotatable bonds) meets lead-like criteria, making it a suitable starting point for fragment growing or merging strategies [2]. Researchers should prioritize this exact regioisomer, as positional isomerism of the methyl groups has been shown to shift potency by >10-fold in related series [3].

CNS Penetrant Probe Development via TPSA Optimization

For medicinal chemistry campaigns requiring blood-brain barrier penetration, the target compound's TPSA of 38.1 Ų predicts favorable passive CNS permeation. This differentiates it from desmethyl-piperazine analogs (TPSA ~49.3 Ų) and benzyl-linked analogs with higher rotatable bond counts, which are less CNS-optimal [1]. Procurement of this specific building block, with documented purity and structural identity, reduces the risk of introducing analogs with inferior CNS MPO profiles [2].

SAR Probe for Ortho-Substitution Effects

The 3,4-dimethyl pattern offers an unhindered amide NH group, making it an ideal reference compound for studying the effects of ortho-substitution on target binding and conformation [1]. In SAR studies, this compound can be contrasted with 2,6-dimethyl or 2,4-dimethyl analogs to quantify the entropic and steric penalties associated with ortho-substitution [2]. The low rotatable bond count (2) also makes it a preferred scaffold for co-crystallography studies due to reduced conformational heterogeneity [3].

Chemical Biology Tool for Lipid Metabolism Target Deconvolution

Based on its structural similarity to known HSL inhibitors disclosed in patent literature [1], the compound can be used as a chemical probe or inactive control analog in target deconvolution studies related to lipid metabolism, diabetes, or obesity [2]. When procured alongside its closest analogs (e.g., N-desmethyl or benzyl-linked derivatives), researchers can establish SAR directly relevant to HSL or melanocortin target engagement [3].

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